3-Cyclopropyl-4-fluoroaniline
Overview
Description
3-Cyclopropyl-4-fluoroaniline: is an organic compound with the molecular formula C₉H₁₀FN and a molecular weight of 151.18 g/mol . This compound features a cyclopropyl group and a fluorine atom attached to an aniline ring, making it a unique structure that has garnered interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-4-fluoroaniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves the reduction of 3-cyclopropyl-4-fluoronitrobenzene using hydrogen gas in the presence of a platinum catalyst . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aniline group to a nitro group or other oxidized forms.
Reduction: The nitro group can be reduced back to an aniline group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a platinum catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-cyclopropyl-4-fluoronitrobenzene.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in various biochemical pathways. The presence of the cyclopropyl and fluorine groups can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 3-Cyclopropyl-4-chloroaniline
- 3-Cyclopropyl-4-bromoaniline
- 3-Cyclopropyl-4-iodoaniline
Comparison: 3-Cyclopropyl-4-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
IUPAC Name |
3-cyclopropyl-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVCQWRGQKENMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725981 | |
Record name | 3-Cyclopropyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890129-90-5 | |
Record name | 3-Cyclopropyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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